molecular formula C14H10Cl3NO B602251 N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide CAS No. 560075-65-2

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Cat. No.: B602251
CAS No.: 560075-65-2
M. Wt: 314.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a chemical compound with the CAS Number: 560075-65-2 . It has a molecular weight of 314.6 and its molecular formula is C14H10Cl3NO .


Molecular Structure Analysis

The crystal structure of this compound is monoclinic, P 2 1 / n (no. 14), with a = 13.7865(2) Å, b = 13.0725(2) Å, c = 15.9606(2) Å, β = 100.7371(14)°, V = 2826.11(7) Å 3 , Z = 8, R gt ( F ) = 0.0662, wR ref ( F 2 ) = 0.1980, T = 293(2) K .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

  • Pharmacological and toxicological characterization of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a compound similar to N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, was explored. Toxicity predictions and evaluations, genotoxicity assessments, and absorption properties predictions were conducted, providing insights into its potential medical applications (Déciga-Campos et al., 2016).

  • A study on the synthesis of 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides revealed information about the central nervous system activity of related compounds, indicating potential applications in neurological research (Fryer, Leimgruber, & Trybulski, 1982).

  • Quantum chemical calculations of derivatives of this compound provided insights into their molecular structural parameters, vibrational frequencies, and electronic properties. These findings are valuable for understanding the molecule's reactivity and potential applications in material science or pharmaceuticals (Choudhary et al., 2014).

  • Research on the crystal structures of similar compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, has contributed to understanding intermolecular interactions, which is important for material science and drug design (Narayana et al., 2016).

  • Studies on bioactive benzothiazolinone acetamide analogs, which include derivatives of this compound, have shown potential in light harvesting efficiency and non-linear optical activity, suggesting applications in photovoltaics and optical devices (Mary et al., 2020).

  • Novel phenoxyacetamide derivatives, including N-(4-chlorophenyl)-2-phenoxyacetamide, have been synthesized and shown insecticidal efficacy against Spodoptera littoralis, indicating potential agricultural applications (Rashid et al., 2021).

Safety and Hazards

This compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c15-9-4-6-10(7-5-9)18-14(19)8-11-12(16)2-1-3-13(11)17/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQRCZHTCCSTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560075-65-2
Record name N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560075652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-CHLOROPHENYL)-2-(2,6-DICHLOROPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKY223TL62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the crystal system and space group of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide?

A1: this compound crystallizes in the monoclinic crystal system and the P21/n space group [].

Q2: What is the unit cell volume of the crystal structure?

A2: The unit cell volume of the this compound crystal is 2826.11(7) Å3 [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.